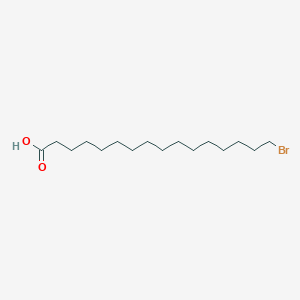

16-Bromohexadecanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Halogenated fatty acids [FA0109]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

16-bromohexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31BrO2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h1-15H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFNCOYVEMJYEED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCC(=O)O)CCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40347345 | |

| Record name | 16-Bromohexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2536-35-8 | |

| Record name | 16-Bromohexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16-Bromohexadecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 16-Bromohexadecanoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Bromohexadecanoic acid, also known as 16-bromopalmitic acid, is a halogenated fatty acid that serves as a valuable building block and chemical probe in various scientific disciplines. Its bifunctional nature, possessing both a carboxylic acid and a terminal bromo group, allows for a wide range of chemical modifications, making it a versatile tool in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, analysis, and biological significance of this compound, with a focus on its applications in research and drug development.

Core Properties of this compound

This compound is a white crystalline solid at room temperature. Its key physical and chemical properties are summarized in the tables below.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 2536-35-8 | [1] |

| Molecular Formula | C₁₆H₃₁BrO₂ | [1] |

| Molecular Weight | 335.32 g/mol | |

| Melting Point | 68-71 °C | [2] |

| Boiling Point | 214-217 °C at 1 mmHg | [2] |

| Appearance | White solid | [3] |

| Solubility | Soluble in organic solvents such as chloroform and methanol. | |

| Density | 1.116 g/cm³ (predicted) | [4] |

Spectroscopic Data

| Spectroscopy | Key Peaks and Observations | Reference(s) |

| ¹H NMR | δ 3.4 (t, 2H, -CH₂Br), 2.35 (t, 2H, -CH₂COOH), 1.85 (quint, 2H, -CH₂CH₂Br), 1.63 (quint, 2H, -CH₂CH₂COOH), 1.2-1.5 (br s, 22H, -(CH₂)₁₁-) | [5] |

| ¹³C NMR | Signals for the carboxylic acid carbon, the carbon bearing the bromine, and the methylene carbons of the long alkyl chain are expected. | [1][6][7] |

| IR | Strong C=O stretch of the carboxylic acid around 1700 cm⁻¹, C-Br stretch. | [5] |

| Mass Spec (GC-MS) | Molecular ion peak and characteristic fragmentation pattern. The top peak is observed at m/z 255. | [1] |

Synthesis of this compound

Two primary synthetic routes for this compound are detailed below, offering flexibility in starting materials and reaction conditions.

Method 1: From 16-Hydroxyhexadecanoic Acid

This is a common and high-yielding method for the synthesis of this compound.[5]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 16-hydroxyhexadecanoic acid.

-

Reagent Addition: Add a solution of hydrogen bromide in acetic acid (e.g., 33 wt. %) and concentrated sulfuric acid.

-

Reaction Conditions: Stir the mixture at room temperature for several hours, then heat to reflux for an additional period to ensure complete conversion.

-

Work-up: Cool the reaction mixture to room temperature and pour it into ice water. The product will precipitate as a white solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Method 2: From Palmitic Acid (Alternative)

An alternative approach involves the radical bromination of palmitic acid at the terminal methyl group.[3][8]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a light source (for radical initiation), dissolve palmitic acid in a non-polar solvent such as carbon tetrachloride (CCl₄).

-

Reagent Addition: Add N-bromosuccinimide (NBS) and a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).

-

Reaction Conditions: Reflux the mixture while irradiating with a UV lamp to initiate the radical chain reaction. Monitor the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture and filter to remove succinimide. Wash the filtrate with aqueous sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Analytical Characterization

Standard analytical techniques are employed to confirm the identity and purity of this compound.

Thin-Layer Chromatography (TLC)

-

Stationary Phase: Silica gel 60 F₂₅₄

-

Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v) is a good starting point. The polarity can be adjusted to achieve an Rf value between 0.3 and 0.5.

-

Visualization: The spot can be visualized under UV light (254 nm) if the plate contains a fluorescent indicator.[9] Alternatively, staining with iodine vapor or a phosphomolybdic acid solution followed by heating will reveal the spot.[9][10]

High-Performance Liquid Chromatography (HPLC)

-

Column: A reverse-phase C18 column is typically used.[11][12]

-

Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid), is effective for the elution of fatty acids.[11][13]

-

Detection: UV detection at a low wavelength (e.g., 210 nm) or a refractive index detector can be used.[11]

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the carboxylic acid is typically derivatized to its more volatile methyl ester.[14][15]

Experimental Protocol for Derivatization:

-

Dissolve this compound in a solution of methanolic HCl or BF₃-methanol.

-

Heat the mixture to facilitate the esterification.

-

After cooling, extract the methyl ester into an organic solvent like hexane.

-

The hexane layer is then injected into the GC-MS.

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Program: A temperature gradient is used to ensure good separation.

-

MS Detection: Electron ionization (EI) is commonly used, and the resulting fragmentation pattern is analyzed.

Biological Significance and Applications

This compound is a valuable tool in lipid research, primarily due to its role as a precursor in the synthesis of ceramides and other sphingolipids.

Role in Ceramide Synthesis

Ceramides are a class of lipid molecules that are central to the structure of cell membranes and are involved in various signaling pathways regulating cell growth, differentiation, and apoptosis.[16][17] The de novo synthesis of ceramides begins with the condensation of serine and palmitoyl-CoA.[17] this compound can be used to synthesize analogs of natural ceramides. By incorporating this modified fatty acid, researchers can create probes to study ceramide metabolism and trafficking within cells. The terminal bromine atom can also serve as a handle for further chemical modifications, such as the attachment of fluorescent tags or affinity labels.[4]

Applications in Drug Development and Research

-

Synthesis of Bioactive Molecules: this compound is a starting material for the synthesis of various bioactive compounds, including ceramide analogs and carnitine derivatives.[5]

-

Radiochemical Precursor: It can be used as a precursor in the synthesis of radiolabeled compounds for use in imaging and metabolic studies.[18]

-

Lipidomics: As a modified fatty acid, it can be used in lipidomic studies to investigate fatty acid metabolism and its role in disease.[19]

Safety and Handling

This compound is classified as a skin irritant.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a versatile and valuable chemical entity with significant applications in organic synthesis, medicinal chemistry, and lipid research. Its well-defined physical and chemical properties, coupled with established synthetic and analytical methods, make it an accessible tool for scientists and researchers. The ability to incorporate this modified fatty acid into complex lipids like ceramides provides a powerful approach to studying their biological roles and developing new therapeutic strategies. As our understanding of lipid metabolism and its connection to disease continues to grow, the importance of chemical probes like this compound is likely to increase.

References

- 1. This compound | C16H31BrO2 | CID 620397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 4. lookchem.com [lookchem.com]

- 5. This compound CAS#: 2536-35-8 [amp.chemicalbook.com]

- 6. Primer on ¹³C NMR Spectroscopy | OpenOChem Learn [learn.openochem.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 9. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]

- 10. faculty.fiu.edu [faculty.fiu.edu]

- 11. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]

- 12. hplc.eu [hplc.eu]

- 13. Research Portal [scholars.csus.edu]

- 14. benchchem.com [benchchem.com]

- 15. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. scbt.com [scbt.com]

- 19. LIPIDOMIC PROFILES AS A TOOL TO SEARCH FOR NEW BIOMARKERS - PMC [pmc.ncbi.nlm.nih.gov]

16-Bromohexadecanoic acid chemical structure and analysis

An In-depth Technical Guide to 16-Bromohexadecanoic Acid: Chemical Structure and Analysis

This technical guide provides a comprehensive overview of this compound, a halogenated fatty acid utilized in various research and synthetic applications. The document details its chemical structure, physicochemical properties, and analytical characterization. It is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Chemical Structure and Identification

This compound is a long-chain fatty acid derivative characterized by a bromine atom at the terminal (16th) carbon position of a hexadecanoic acid backbone.[1]

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 2536-35-8[2] |

| Molecular Formula | C16H31BrO2[2] |

| Molecular Weight | 335.32 g/mol [1][2] |

| SMILES | C(CCCCCCCC(=O)O)CCCCCCCBr[2] |

| InChI | InChI=1S/C16H31BrO2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h1-15H2,(H,18,19)[2] |

| InChIKey | PFNCOYVEMJYEED-UHFFFAOYSA-N[2] |

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below.

Table 2: Physicochemical Data for this compound

| Property | Value |

| Melting Point | 67-69 °C[3], 68-71 °C (lit.)[1], 70-73 °C (lit.) |

| Boiling Point | 214-217 °C at 1 mmHg (lit.)[1] |

| Appearance | White solid[3] |

| Purity | >95%[3] |

Synthesis and Analysis Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent analysis of this compound.

Caption: Workflow for the synthesis and analysis of this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 16-hydroxyhexadecanoic acid with hydrogen bromide.[3][4]

Materials:

-

16-hydroxyhexadecanoic acid (0.63 mol)[3]

-

30% Hydrogen bromide in acetic acid (1000 mL, 5 mol)[3]

-

Concentrated sulfuric acid (310 mL)[3]

-

Ice water

-

2 L three-necked round-bottomed flask

-

Mechanical stirrer

-

Reflux condenser

-

Nitrogen inlet

-

Trapping devices (sodium hydroxide particles, 25% aqueous sodium hydroxide, saturated sodium carbonate solution)[3]

Procedure:

-

To a 2 L three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 177 g (0.63 mol) of 16-hydroxyhexadecanoic acid.[3]

-

Subsequently, add 1000 mL of 30% hydrogen bromide in acetic acid solution and 310 mL of concentrated sulfuric acid.[3]

-

The system is connected to a series of trapping devices containing sodium hydroxide particles, 25% aqueous sodium hydroxide solution, and saturated sodium carbonate solution.[3]

-

The reaction mixture is stirred overnight at room temperature.[3]

-

Following overnight stirring, the mixture is heated to reflux for 6 hours.[3]

-

After the reaction is complete, the mixture is cooled and poured into ice water.[3]

-

The precipitated solid is collected by vacuum filtration.[3]

-

The solid is dried under high vacuum to yield this compound.[3]

Expected Yield: 196 g (88%)[3]

Analytical Characterization

The synthesized this compound can be characterized using various analytical techniques.

Table 3: Analytical Data for this compound

| Analysis Technique | Observed Data |

| Melting Point (DSC) | 69.0 °C (sharp peak)[3] |

| Infrared (IR) Spectroscopy (paraffin paste) | 1700 cm⁻¹ (strong, C=O), 650 cm⁻¹ (strong, C-Br)[3] |

| ¹H NMR (200 MHz, CD₂Cl₂) | δ 3.4 (t, J = 8 Hz, 2H), 2.3 (t, J = 8 Hz, 2H), 1.8 (m, 2H), 1.6 (m, 2H), 1.2 (br. s, 22H)[3] |

| ¹³C NMR | Data available from spectral databases.[2] |

| Mass Spectrometry (GC-MS) | m/z top peak: 255; 2nd highest: 60; 3rd highest: 55[2] |

Biological and Chemical Applications

This compound serves as a versatile starting material in organic synthesis. It is notably used in the synthesis of ceramides with ultralong chains and in the preparation of carnitine nitro-derivatives.[3] It has also been described as a radiochemical precursor.[5] While the direct biological activities of this compound are not extensively documented, its isomer, 2-bromohexadecanoic acid, has been identified as a PPARδ agonist and an inhibitor of fatty acid oxidation.

Safety Information

This compound is classified as a skin irritant.[2] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.

GHS Hazard Statement: H315: Causes skin irritation.[2]

References

An In-depth Technical Guide to 16-Bromohexadecanoic Acid (CAS: 2536-35-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Bromohexadecanoic acid, a halogenated fatty acid, has emerged as a versatile building block in various scientific disciplines. Its bifunctional nature, featuring a terminal carboxylic acid and a primary bromide, allows for its use as a linker and a precursor in the synthesis of complex molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectral data, and key applications, with a focus on its role in the synthesis of ultralong-chain ceramides and as a linker in Proteolysis Targeting Chimeras (PROTACs). Detailed experimental workflows and data are presented to facilitate its use in research and development.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. Its key physicochemical properties are summarized in the table below, compiled from various sources.[1][2][3]

| Property | Value | Reference |

| CAS Number | 2536-35-8 | [1] |

| Molecular Formula | C₁₆H₃₁BrO₂ | [1] |

| Molecular Weight | 335.32 g/mol | [1] |

| Melting Point | 68-71 °C | [2] |

| Boiling Point | 214-217 °C at 1 mmHg | [2] |

| InChI | InChI=1S/C16H31BrO2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h1-15H2,(H,18,19) | [1] |

| SMILES | C(CCCCCCCC(=O)O)CCCCCCCBr | [1] |

Spectral Data

The structural identity of this compound can be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ typically shows the following key signals.[2][4]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.40 | Triplet | 2H | -CH₂-Br |

| ~2.35 | Triplet | 2H | -CH₂-COOH |

| ~1.85 | Multiplet | 2H | -CH₂-CH₂-Br |

| ~1.63 | Multiplet | 2H | -CH₂-CH₂-COOH |

| ~1.25 | Broad Singlet | 22H | Methylene chain (-CH₂-)₁₁ |

Infrared (IR) Spectroscopy

The IR spectrum exhibits characteristic absorption bands for the functional groups present.[2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2800-3500 | Strong, Broad | O-H stretch (from carboxylic acid) |

| ~1700 | Strong | C=O stretch (from carboxylic acid) |

| ~650 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Electron impact mass spectrometry of this compound will show a molecular ion peak (M+) and characteristic fragmentation patterns. The fragmentation often involves the loss of the bromine atom and cleavage adjacent to the carbonyl group.[5][6]

| m/z | Interpretation |

| 334/336 | [M]+ and [M+2]+ molecular ion peaks (due to ⁷⁹Br and ⁸¹Br isotopes) |

| 255 | [M-Br]+ |

| 29, 45 | Fragments from the carboxylic acid moiety |

Synthesis

This compound is commonly synthesized from 16-hydroxyhexadecanoic acid.[2] The following is a representative experimental protocol.

Synthesis of this compound from 16-Hydroxyhexadecanoic Acid

This procedure involves the substitution of the hydroxyl group with a bromine atom using hydrobromic acid in acetic acid.

Experimental Protocol:

-

To a round-bottom flask, add 16-hydroxyhexadecanoic acid.

-

Add a solution of 30% hydrogen bromide in acetic acid and concentrated sulfuric acid.

-

Stir the reaction mixture at room temperature overnight.

-

Heat the mixture to reflux for 6 hours.

-

After cooling, pour the reaction mixture into ice water to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Dry the product under high vacuum to yield this compound.[2]

Applications in Research and Drug Development

Synthesis of Ultralong Chain Ceramides

This compound is a key starting material for the scalable synthesis of human ultralong chain ceramides, which are crucial for skin barrier function.[7] The synthesis involves a Wittig reaction to couple two C16 fragments derived from this compound.

The synthesis strategy overcomes the low solubility and reactivity of the long-chain intermediates.[7]

PROTAC Linker for Targeted Protein Degradation

This compound serves as an alkyl-chain linker in the synthesis of PROTACs.[8] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into proximity with an E3 ubiquitin ligase.[9][10]

The 16-carbon chain of this compound provides the necessary spacing between the POI-binding and E3 ligase-binding moieties of the PROTAC. The synthesis of a PROTAC using this linker would involve sequential coupling of the POI ligand and the E3 ligase ligand to the linker.

General Experimental Workflow for PROTAC Synthesis:

-

React this compound with the E3 ligase ligand (e.g., a derivative of thalidomide or VHL ligand) through an esterification or amidation reaction.

-

The terminal bromide of the resulting conjugate is then reacted with the POI-binding ligand, typically via nucleophilic substitution.

-

Purification of the final PROTAC is achieved using chromatographic techniques such as HPLC.

Safety and Handling

This compound is classified as a skin irritant.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work in a well-ventilated area.

Toxicity

Specific toxicological data for this compound is limited. However, studies on related short-chain and branched-chain carboxylic acids suggest that developmental toxicity is structure-dependent.[11][12][13] The toxicity of long-chain bromoalkanoic acids has not been extensively studied.

Conclusion

This compound is a valuable and versatile chemical tool for researchers in chemistry, biology, and medicine. Its utility in the synthesis of complex lipids and as a linker in the rapidly evolving field of targeted protein degradation highlights its importance. This guide provides a foundational understanding of its properties and applications, enabling its effective use in the laboratory. Further research into its biological effects and the development of novel applications is warranted.

References

- 1. This compound | C16H31BrO2 | CID 620397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 2536-35-8 [amp.chemicalbook.com]

- 3. This compound = 99 2536-35-8 [sigmaaldrich.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Grouping of short alkyl-chain branched carboxylic acids for developmental toxicity [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Developmental toxicity of carboxylic acids to Xenopus embryos: a quantitative structure-activity relationship and computer-automated structure evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility of 16-Bromohexadecanoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 16-Bromohexadecanoic acid in various organic solvents. Understanding the solubility of this long-chain fatty acid is paramount for its effective use in synthetic chemistry, drug delivery systems, and biochemical research. This document offers a compilation of available quantitative data, detailed experimental protocols for solubility determination, and a visualization of a key synthetic pathway involving this compound.

Core Concepts in Solubility

The solubility of a compound is a fundamental physical property that dictates its utility in various applications. For a long-chain fatty acid like this compound, solubility is primarily governed by the principle of "like dissolves like." The long, nonpolar hydrocarbon chain dominates its chemical nature, making it more soluble in nonpolar organic solvents. Conversely, its polar carboxylic acid head and the bromine atom introduce a degree of polarity, allowing for some interaction with more polar solvents.

Quantitative Solubility Data

While direct, experimentally determined quantitative solubility data for this compound is not extensively available in the public domain, we can infer its solubility profile from structurally similar compounds. The following table summarizes the solubility of this compound and its close analogs in a range of common organic solvents. The data for this compound should be considered as estimations based on the available information for related molecules.

| Solvent | Chemical Class | Polarity | Estimated Solubility of this compound (mg/mL) | Supporting Data on Analog Compounds |

| Methanol | Polar Protic | High | Soluble (likely >100) | 2-Bromohexadecanoic acid is soluble at 1 g/10 mL (100 mg/mL)[1]. |

| Ethanol | Polar Protic | High | Soluble (likely >30) | Palmitic acid has a solubility of approximately 30 mg/mL[2]. 16-hydroxy Hexadecanoic acid has a solubility of approximately 2.5 mg/mL[3]. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Soluble (likely >20) | Palmitic acid has a solubility of approximately 20 mg/mL[2]. 16-hydroxy Hexadecanoic acid has a solubility of approximately 20 mg/mL[3]. |

| Dimethylformamide (DMF) | Polar Aprotic | High | Soluble (likely >20) | Palmitic acid has a solubility of approximately 20 mg/mL[2]. 16-hydroxy Hexadecanoic acid has a solubility of approximately 20 mg/mL[3]. |

| Chloroform | Nonpolar | Low | Very Soluble | 2-Bromohexadecanoic acid is reported as "soluble"[1]. Palmitic acid is soluble in chloroform[4]. |

| Dichloromethane | Nonpolar | Low | Very Soluble | Long-chain fatty acids are generally very soluble in dichloromethane. |

| Acetone | Polar Aprotic | Medium | Soluble | Palmitic acid has a solubility of 5.38 g/100g (approx. 53.8 mg/mL) at 20°C[5]. |

| Ethyl Acetate | Polar Aprotic | Medium | Soluble | Palmitic acid has a solubility of 10.7 g/100g (approx. 107 mg/mL) at 25°C[5]. |

| Hexane | Nonpolar | Very Low | Soluble | Palmitic acid has a solubility of 3.1 g/100g (approx. 31 mg/mL) at 20°C[5]. |

| Water | Polar Protic | Very High | Insoluble | 2-Bromohexadecanoic acid is insoluble in water[1]. Palmitic acid is practically insoluble in water[4]. |

Note: The provided solubility values are for guidance and may vary with temperature and the purity of both the solute and the solvent.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent. This protocol is a composite of established methods for fatty acid solubility determination.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD) or Gas Chromatography (GC) system with a Flame Ionization Detector (FID) after derivatization.

-

Volumetric flasks and other standard laboratory glassware.

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure saturation is reached.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes).

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known aliquot of the clear supernatant (the saturated solution) using a pre-warmed micropipette to avoid precipitation due to temperature changes.

-

Immediately transfer the aliquot to a volumetric flask and dilute it with the same organic solvent to a concentration within the linear range of the analytical method. Record the dilution factor.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC or GC method.

-

For HPLC: Use a suitable column (e.g., C18) and mobile phase. The concentration of this compound is determined by comparing the peak area to a standard curve prepared from known concentrations of the compound.

-

For GC: Derivatize the carboxylic acid group (e.g., to its methyl ester) before injection. Quantify the concentration based on a standard curve of the derivatized compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in desired units (e.g., mg/mL or g/100 mL).

-

Visualization of a Synthetic Application

This compound is a valuable building block in organic synthesis, particularly for the preparation of complex lipids like ceramide analogs. These analogs are of significant interest in cancer research and dermatology. The following diagram illustrates a generalized workflow for the synthesis of a ceramide analog using this compound.

This guide provides a foundational understanding of the solubility of this compound and its practical application in a research and development setting. For specific applications, it is always recommended to perform experimental verification of solubility under the precise conditions of use.

References

- 1. quora.com [quora.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Studies on the Chemistry of the Fatty Acids. VII. The Multiple Nature of the Linoleic and Linolenic Acids Prepared by the Bromination—Debromination Procedure. The Purification of These Acids by Repeated Low-Temperature Crystallization | Semantic Scholar [semanticscholar.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. palmitic acid [chemister.ru]

A Technical Guide to 16-Bromohexadecanoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 16-Bromohexadecanoic acid, a halogenated fatty acid of significant interest in chemical synthesis and biomedical research. This document details its physicochemical properties, provides a comprehensive experimental protocol for its synthesis, and discusses its application as a precursor in the biosynthesis of complex lipids.

Physicochemical Properties of this compound

This compound is a solid at room temperature with the chemical formula C₁₆H₃₁BrO₂. Its molecular weight is 335.32 g/mol .[1][2] The key physical properties are summarized in the table below.

| Property | Value | Source |

| Melting Point | 67-73 °C | [2][3][4] |

| Boiling Point | 214-217 °C at 1 mmHg | [1][3][4] |

| IUPAC Name | This compound | |

| Synonyms | 16-Bromopalmitic acid | [1][2] |

| CAS Number | 2536-35-8 | [1] |

Experimental Protocols

Synthesis of this compound

A detailed method for the synthesis of this compound from 16-hydroxyhexadecanoic acid has been reported.[3]

Materials:

-

16-hydroxyhexadecanoic acid (177 g, 0.63 mol)[3]

-

30% Hydrogen bromide in acetic acid (1000 mL, 5 mol)[3]

-

Concentrated sulfuric acid (310 mL)[3]

-

Ice water

-

2 L three-necked round-bottomed flask

-

Mechanical stirrer

-

Reflux condenser

-

Nitrogen inlet

-

Trapping devices (sodium hydroxide particles, 25% aqueous sodium hydroxide, saturated sodium carbonate solution)

Procedure:

-

A 2 L three-necked round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.

-

177 g (0.63 mol) of 16-hydroxyhexadecanoic acid is added to the flask.[3]

-

Subsequently, 1000 mL of 30% hydrogen bromide in acetic acid solution and 310 mL of concentrated sulfuric acid are added.[3]

-

The reaction system is connected to a series of trapping devices containing sodium hydroxide particles, 25% aqueous sodium hydroxide solution, and saturated sodium carbonate solution to neutralize evolved gases.[3]

-

The reaction mixture is stirred at room temperature overnight.[3]

-

Following overnight stirring, the mixture is heated to reflux for 6 hours.[3]

-

Upon completion, the reaction mixture is cooled and then poured into ice water, leading to the precipitation of the solid product.[3]

-

The precipitate is collected by vacuum filtration.

-

The collected solid is dried under high vacuum to yield 196 g of this compound (88% yield).[3]

-

The purity of the product is greater than 95%, with a melting point of 67-69 °C.[3]

Determination of Melting and Boiling Points

Standard laboratory techniques are employed for the determination of the melting and boiling points of organic compounds like this compound.

Melting Point Determination: The melting point is determined as a melting range, which is the temperature from the first appearance of liquid to the complete liquefaction of the solid. A capillary tube is packed with a small amount of the crystalline solid and placed in a melting point apparatus. The temperature is gradually increased, and the range at which the solid melts is recorded. For high-purity compounds, this range is typically narrow.

Boiling Point Determination: Due to its high boiling point, the boiling point of this compound is determined under reduced pressure (vacuum) to prevent decomposition. The micro-boiling point method is suitable for this purpose. A small amount of the liquid is placed in a test tube with an inverted capillary tube. The setup is heated in an oil bath, and the temperature at which a steady stream of bubbles emerges from the capillary, and upon cooling, the liquid is drawn back into the capillary, is recorded as the boiling point at that pressure.

Role in Ceramide Synthesis

This compound serves as a crucial starting material for the synthesis of various lipid molecules, including ceramides.[5] Ceramides are a class of sphingolipids that are integral components of cell membranes and play significant roles in cellular signaling pathways, including proliferation, differentiation, and apoptosis. The de novo synthesis of ceramides begins with the condensation of serine and a fatty acyl-CoA, typically palmitoyl-CoA. This compound can be chemically modified and incorporated into synthetic schemes to produce ceramide analogs for research purposes.

Below is a diagram illustrating the synthesis of this compound and its conceptual link as a building block for ceramide synthesis.

Caption: Synthesis of this compound and its use as a precursor for ceramide analogues.

References

Spectroscopic Profile of 16-Bromohexadecanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 16-bromohexadecanoic acid, a crucial long-chain halogenated fatty acid utilized in the synthesis of various bioactive molecules. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a comprehensive resource for identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide unique insights into the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy

Proton NMR spectroscopy confirms the presence of key functional groups and the long aliphatic chain. The spectrum is characterized by distinct signals corresponding to the protons in different chemical environments.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.5 - 12.0 | broad singlet | 1H | Carboxylic acid proton (-COOH) |

| 3.40 | triplet | 2H | Methylene protons adjacent to bromine (-CH₂Br) |

| 2.35 | triplet | 2H | Methylene protons alpha to the carbonyl group (-CH₂COOH) |

| 1.85 | quintet | 2H | Methylene protons beta to the bromine (-CH₂CH₂Br) |

| 1.63 | quintet | 2H | Methylene protons beta to the carbonyl group (-CH₂CH₂COOH) |

| 1.25 - 1.43 | multiplet | 20H | Methylene protons of the long alkyl chain (-(CH₂)₁₀-) |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. The exact chemical shift of the carboxylic acid proton can vary with concentration and solvent.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides detailed information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~180.0 | Carboxylic acid carbonyl carbon (-COOH) |

| 34.1 | Methylene carbon alpha to the carbonyl group (-CH₂COOH) |

| 34.0 | Methylene carbon adjacent to bromine (-CH₂Br) |

| 32.8 | Methylene carbon beta to the bromine (-CH₂CH₂Br) |

| 29.6 - 29.1 | Methylene carbons of the long alkyl chain |

| 28.7 | Methylene carbon |

| 28.1 | Methylene carbon |

| 24.7 | Methylene carbon beta to the carbonyl group (-CH₂CH₂COOH) |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. The spectrum is typically recorded with proton decoupling, resulting in singlet peaks for each carbon.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in this compound. The spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2915, 2848 | Strong | C-H stretching vibrations of the alkyl chain |

| ~3000 (broad) | Broad, Strong | O-H stretching vibration of the carboxylic acid |

| 1705 | Strong | C=O stretching vibration of the carboxylic acid |

| 1471, 1463 | Medium | C-H bending vibrations of the methylene groups |

| 1295 | Medium | C-O stretching vibration of the carboxylic acid |

| 940 | Broad, Medium | O-H out-of-plane bending of the carboxylic acid dimer |

| 646 | Medium | C-Br stretching vibration |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. Electron ionization (EI) is a common technique used for this analysis.

The molecular ion peak [M]⁺ for this compound (C₁₆H₃₁BrO₂) is expected at m/z 334 and 336 with an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).

Table 4: Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment |

| 336, 334 | [M]⁺, Molecular ion |

| 255 | [M - Br]⁺, Loss of bromine radical |

| [M - H₂O]⁺, Loss of water | |

| [M - COOH]⁺, Loss of the carboxyl group | |

| Various smaller fragments | Resulting from cleavage of the alkyl chain |

Experimental Protocols

The following sections outline the general methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the solid compound in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dichloromethane-d₂ (CD₂Cl₂), in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer, for instance, operating at a proton frequency of 300 MHz or higher.

-

¹H NMR: Standard pulse sequences are used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected range of proton chemical shifts.

-

¹³C NMR: A proton-decoupled pulse sequence is typically employed. A larger number of scans is required due to the low natural abundance of ¹³C.

ATR-FTIR Spectroscopy

Sample Preparation: A small amount of the solid this compound is placed directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. Then, the sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the mid-infrared range (e.g., 4000-400 cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)

Sample Preparation: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the carboxylic acid is often derivatized to a more volatile ester, typically a methyl ester (FAME) or another suitable ester. This can be achieved by reacting the acid with a methylating agent (e.g., diazomethane or methanolic HCl).

Instrumentation and Data Acquisition:

-

System: A GC-MS system, which couples a gas chromatograph for separation with a mass spectrometer for detection.

-

Gas Chromatography: A capillary column suitable for fatty acid methyl ester analysis (e.g., a polar column) is used. The oven temperature is programmed to ramp up to ensure separation of components.

-

Mass Spectrometry: The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV. The mass analyzer scans a range of m/z values to detect the molecular ion and fragment ions.

The Terminal Bromine of 16-Bromohexadecanoic Acid: A Technical Guide to its Reactivity and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Bromohexadecanoic acid is a versatile bifunctional molecule featuring a terminal carboxylic acid and a primary alkyl bromide. This guide provides an in-depth analysis of the reactivity of the terminal bromine atom, focusing on its utility in nucleophilic substitution reactions. This document summarizes key quantitative data, provides detailed experimental protocols for representative transformations, and visualizes relevant synthetic pathways and logical workflows. The information presented herein is intended to serve as a comprehensive resource for researchers leveraging this compound in synthetic chemistry, materials science, and drug development.

Core Reactivity Principles

The terminal bromine atom in this compound is situated on a primary carbon, rendering it highly susceptible to nucleophilic substitution, primarily via an S(_N)2 mechanism. This concerted, single-step process involves the backside attack of a nucleophile, leading to the displacement of the bromide ion and inversion of stereochemistry at the carbon center. The reactivity is influenced by the nucleophile's strength, solvent polarity, and temperature.

Key Physicochemical and Reactivity Data

| Property | Value | Source |

| Molecular Formula | C(_1)(_6)H(_3)(_1)BrO(_2) | [1] |

| Molecular Weight | 335.33 g/mol | [2] |

| Melting Point | 68-71 °C | [3] |

| Boiling Point | 214-217 °C at 1 mmHg | [3] |

| Reactivity Class | Primary Alkyl Bromide | General Chemical Knowledge |

| Dominant Reaction Type | S(_N)2 | General Chemical Knowledge |

Nucleophilic Substitution Reactions: A Quantitative Overview

The terminal bromine readily reacts with a variety of nucleophiles. The following table summarizes representative reactions and associated data. Note: Where specific data for this compound is unavailable, representative data for similar long-chain primary bromoalkanes is provided as an estimation.

| Nucleophile | Product Functional Group | Typical Reagents | Typical Solvent | Typical Yield (%) |

| Azide (N(_3)(-)) | Azide | Sodium Azide (NaN(_3)) | DMF, DMSO | >90% |

| Amine (R-NH(_2)) | Secondary Amine | Excess Amine | Ethanol, THF | 70-90% |

| Thiol (R-SH) | Thioether | Thiol, Base (e.g., NaH) | THF, DMF | >90% |

| Alkoxide (R-O(-)) | Ether | Alcohol, Base (e.g., NaH) | THF, DMF | 80-95% |

| Carboxylate (R-COO(-)) | Ester | Carboxylic Acid, Base | DMF, DMSO | 70-90% |

| Cyanide (CN(-)) | Nitrile | Sodium Cyanide (NaCN) | DMSO | >85% |

Detailed Experimental Protocols

Synthesis of 16-Azidohexadecanoic Acid

This protocol describes the conversion of the terminal bromine to an azide group, a versatile functional group for click chemistry.

Workflow for Azide Synthesis

Caption: Synthesis of 16-azidohexadecanoic acid.

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 16-azidohexadecanoic acid.

Williamson Ether Synthesis: Preparation of a 16-Alkoxyhexadecanoic Acid

This protocol details the formation of an ether linkage via the Williamson ether synthesis.

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the desired alcohol (1.2 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C and add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Add a solution of this compound (1.0 eq) in anhydrous THF.

-

Heat the reaction to reflux and stir for 12-24 hours, monitoring by TLC.

-

Cool the reaction to 0 °C and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography to yield the desired 16-alkoxyhexadecanoic acid.

Applications in Drug Development and Research

PROTAC Linker Synthesis

This compound serves as a valuable building block for the synthesis of PROTAC (Proteolysis Targeting Chimera) linkers.[2][4][5] The long aliphatic chain provides spatial separation between the two ligands of the PROTAC, enabling the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein.

Logical Workflow for PROTAC Synthesis

Caption: PROTAC synthesis workflow.

Precursor for Ceramide Synthesis

The terminal bromine can be displaced to introduce functionalities that are then elaborated into the sphingoid base of ceramides, which are crucial lipids in cell membranes and signaling.[3]

Simplified Ceramide Synthesis Pathway

References

16-Bromohexadecanoic Acid: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Halogenated Fatty Acid, 16-Bromohexadecanoic Acid

Introduction

This compound, a halogenated derivative of palmitic acid, is a versatile synthetic building block with significant applications in chemical biology, drug discovery, and materials science.[1] Its terminal bromine atom provides a reactive handle for a variety of chemical modifications, making it a valuable precursor for the synthesis of complex lipids, signaling molecules, and targeted therapeutics. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of this compound, with a focus on its utility for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a long-chain fatty acid characterized by a bromine atom at the omega (ω) position.[1] This modification imparts unique chemical reactivity while maintaining the overall lipophilic character of the parent molecule. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₃₁BrO₂ | [2] |

| Molecular Weight | 335.32 g/mol | [2] |

| CAS Number | 2536-35-8 | [2] |

| Melting Point | 68-71 °C (lit.) | [1] |

| Boiling Point | 214-217 °C at 1 mmHg (lit.) | [1] |

| Density | 1.116 g/cm³ | [1] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in organic solvents such as chloroform and methanol. | N/A |

| pKa (Predicted) | 4.78 ± 0.10 | [1] |

| InChI | InChI=1S/C16H31BrO2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h1-15H2,(H,18,19) | [2] |

| SMILES | C(CCCCCCCCBr)CCCCCCC(=O)O | [2] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the bromination of 16-hydroxyhexadecanoic acid. The following is a detailed experimental protocol adapted from established literature procedures.[1][3]

Experimental Protocol: Synthesis from 16-Hydroxyhexadecanoic Acid

Materials:

-

16-Hydroxyhexadecanoic acid

-

30-32% Hydrogen bromide in acetic acid

-

Concentrated sulfuric acid

-

Ice

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Stirring bar

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

To a solution of 16-hydroxyhexadecanoic acid (1.0 equivalent) in 30-32% hydrogen bromide in acetic acid, add concentrated sulfuric acid dropwise with stirring.

-

Stir the reaction mixture at ambient temperature for 18 hours.

-

After the initial stirring period, heat the reaction mixture to reflux and maintain for 7 hours.

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

-

A white precipitate of this compound will form.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold deionized water to remove any residual acid.

-

Dry the product under vacuum to yield this compound.

Diagram 1: Synthesis Workflow of this compound

References

An In-depth Technical Guide to 16-Bromohexadecanoic Acid: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 16-bromohexadecanoic acid, a long-chain fatty acid derivative that serves as a crucial building block in organic synthesis. This document delves into the historical discovery, detailed modern synthesis protocols, physicochemical properties, and key applications of this versatile molecule, with a focus on its role in the development of bioactive compounds.

Introduction and Historical Context

This compound, also known as 16-bromopalmitic acid, is a C16 saturated fatty acid terminally substituted with a bromine atom. Its strategic importance lies in its bifunctional nature, possessing both a carboxylic acid group and a reactive alkyl bromide. This structure allows for a wide range of chemical modifications, making it a valuable precursor for the synthesis of complex lipids, such as ceramides, and other molecules of pharmaceutical interest.[1][2]

The earliest known report on the synthesis of this compound dates back to a 1929 publication in Helvetica Chimica Acta by P. Chuit and J. Hausser. Their work on the preparation of long-chain hydroxy and bromo acids laid the foundation for the synthesis of this and related compounds. The fundamental approach of converting a terminal hydroxyl group to a bromide has been refined over the decades but remains a cornerstone of its production.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its application in research and development. The following tables summarize key quantitative data.

Table 1: General and Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 2536-35-8 | [1] |

| Molecular Formula | C₁₆H₃₁BrO₂ | [2] |

| Molecular Weight | 335.32 g/mol | [2] |

| Melting Point | 67-71 °C | [1] |

| Boiling Point | 214-217 °C at 1 mmHg | [1] |

| Appearance | White to off-white solid | [1] |

| Purity (typical) | >95% to ≥99% | [1] |

Table 2: Spectroscopic Data

| Spectroscopy | Key Peaks and Observations | Reference(s) |

| ¹H NMR (200 MHz, CD₂Cl₂) | δ 3.4 (t, J = 8 Hz, 2H, -CH₂Br), 2.3 (t, J = 8 Hz, 2H, -CH₂COOH), 1.8 (m, 2H), 1.6 (m, 2H), 1.2 (br. s, 22H) | [1] |

| ¹³C NMR | Data available in public databases such as PubChem. | [3] |

| Infrared (IR) (paraffin paste) | 1700 cm⁻¹ (strong, C=O), 650 cm⁻¹ (strong, C-Br) | [1] |

| Mass Spectrometry | Molecular ion peak and fragmentation pattern consistent with the structure. | [3] |

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound involves the substitution of the hydroxyl group of 16-hydroxyhexadecanoic acid with bromine, typically using a solution of hydrogen bromide in acetic acid.

General Reaction Scheme

The overall transformation can be represented as follows:

Caption: General synthesis of this compound.

Detailed Experimental Protocol

This protocol is a compilation based on modern, optimized procedures.[1][4]

Materials:

-

16-Hydroxyhexadecanoic acid

-

30-33% Hydrogen bromide in acetic acid

-

Concentrated sulfuric acid

-

Toluene (optional, for workup)

-

Ice water

-

Sodium hydroxide (for trapping acidic gases)

-

Saturated sodium carbonate solution (for trapping acidic gases)

Equipment:

-

Three-necked round-bottomed flask

-

Mechanical stirrer

-

Reflux condenser

-

Nitrogen inlet

-

Heating mantle

-

Sequential trapping system (for HBr and SO₂)

-

Vacuum filtration apparatus

Procedure:

-

Reaction Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 16-hydroxyhexadecanoic acid (e.g., 177 g, 0.63 mol).

-

Reagent Addition: To the flask, add a solution of 30% hydrogen bromide in acetic acid (e.g., 1000 mL, 5 mol) followed by the slow addition of concentrated sulfuric acid (e.g., 310 mL). The system should be connected to a series of traps containing sodium hydroxide pellets, 25% aqueous sodium hydroxide, and saturated sodium carbonate solution to neutralize evolved acidic gases.

-

Reaction Conditions: Stir the reaction mixture at room temperature overnight. Subsequently, heat the mixture to reflux and maintain for approximately 6 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water. The product will precipitate as a solid.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water. Dry the product under high vacuum to obtain this compound.

Quantitative Data from a Representative Synthesis: [1]

-

Yield: Approximately 88%

-

Purity: >95%

Applications in Research and Drug Development

This compound is a key intermediate in the synthesis of a variety of complex molecules. Its primary application is in the preparation of ceramides and other sphingolipids.

Precursor in Ceramide Synthesis

Ceramides are a class of waxy lipid molecules that are major components of eukaryotic cell membranes and play crucial roles in cellular signaling, including regulating differentiation, proliferation, and programmed cell death (apoptosis). The long alkyl chain of this compound is incorporated into the ceramide backbone.

Caption: Role of this compound in ceramide synthesis.

Other Synthetic Applications

Beyond ceramide synthesis, this compound is utilized in the preparation of other bioactive molecules. For instance, it is a starting material for the synthesis of carnitine nitro-derivatives, which are investigated for various pharmaceutical applications.[1][2] It also serves as a precursor for radiolabeled compounds used in research.[5]

Conclusion

This compound is a foundational molecule in the field of lipid research and medicinal chemistry. Its synthesis, established in the early 20th century and refined over time, provides a reliable route to this valuable bifunctional long-chain fatty acid. The data and protocols presented in this guide offer a comprehensive resource for researchers and developers working with this compound, facilitating its use in the synthesis of novel bioactive molecules with potential therapeutic applications.

References

An In-depth Technical Guide to the Safe Handling of 16-Bromohexadecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 16-Bromohexadecanoic acid (CAS No. 2536-35-8), a crucial building block in the synthesis of complex lipids and other bioactive molecules. Adherence to these guidelines is essential to ensure a safe laboratory environment.

Chemical and Physical Properties

This compound is a long-chain fatty acid derivative.[1] Its physical and chemical properties are summarized in the table below, which are critical for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₁₆H₃₁BrO₂ | [2] |

| Molecular Weight | 335.32 g/mol | [2][3] |

| Appearance | Solid | [4] |

| Melting Point | 68-71 °C (lit.) | [4][5][6][7] |

| Boiling Point | 214-217 °C at 1 mmHg (lit.) | [4][5][6][7] |

| Density | 1.116 g/cm³ (Predicted) | [4] |

| Flash Point | 209.6°C | |

| Solubility | Data not readily available, but noted to have low solubility in the context of some reactions. | [5] |

| Storage Temperature | Room temperature, in a dark place under an inert atmosphere. | [1][5][8] |

Hazard Identification and GHS Classification

This compound is classified as a skin irritant. The Globally Harmonized System (GHS) classification is summarized below.

| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[3][6] |

Precautionary Statements: [3]

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P321: Specific treatment (see supplemental first aid instructions on this label).

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P362+P364: Take off contaminated clothing and wash it before reuse.

Safe Handling and Personal Protective Equipment (PPE)

Due to its classification as a skin irritant, appropriate personal protective equipment must be worn at all times when handling this compound.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, especially when heating the substance or creating dust.

Personal Protective Equipment

A comprehensive list of recommended PPE is provided below.

| PPE Type | Specification |

| Eye Protection | Chemical safety goggles or a face shield.[6][9] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[6][9] |

| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes.[9] |

| Respiratory Protection | For operations that may generate dust, a NIOSH-approved N95 dust mask or higher is recommended.[6] |

Storage and Disposal

Proper storage and disposal are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

-

Keep in a dark place and under an inert atmosphere to prevent degradation.[8]

Disposal

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Do not allow the chemical to enter drains or waterways.[7]

First Aid Measures

In the event of exposure, follow these first aid procedures immediately.

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[10] |

| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.[10] |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[10] |

| Ingestion | If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.[10] |

Spill and Leak Procedures

In the event of a spill, follow these steps to ensure a safe cleanup:

-

Evacuate the area of all non-essential personnel.

-

Ventilate the area.

-

Wear appropriate Personal Protective Equipment (PPE) as described in Section 3.2.

-

Contain the spill. For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal.[7]

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose of all contaminated materials as hazardous waste.

Experimental Protocols: Handling in a Synthetic Context

This compound is a common starting material in organic synthesis, for example, in the preparation of ceramides.[1][5][11] The following diagram illustrates a general workflow for its use in a synthetic procedure, highlighting key handling and safety considerations.

Caption: General experimental workflow for using this compound in a chemical synthesis.

Methodology Notes:

-

Addition: Due to its solid nature, this compound is typically weighed out in a fume hood and added to the reaction vessel as a solid or after being dissolved in a suitable solvent.

-

Reaction Conditions: Some reactions may require elevated temperatures, such as the formation of a phosphonium salt which can be performed as a melt.[5] Careful temperature control is necessary. Reactions are often conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

-

Quenching: Reactions are typically quenched by the careful addition of an aqueous solution. This step can be exothermic and should be performed with caution, potentially in an ice bath.[4]

-

Work-up and Purification: Standard organic chemistry techniques such as liquid-liquid extraction and drying of the organic layer are common.[4] Purification is often achieved through column chromatography or recrystallization.[12][13]

Biological Activity and Signaling Pathways

Currently, there is limited information available on specific signaling pathways directly modulated by this compound itself. Its primary role in research and development is as a synthetic precursor for creating more complex molecules like ceramides and carnitine derivatives, which do have significant biological roles.[1][5][10] Long-chain saturated fatty acids, in general, can influence cellular processes such as inflammation and cell growth, but a specific pathway for the bromo-derivative has not been elucidated.[14]

The following diagram illustrates the logical relationship of this compound as a precursor to biologically active molecules.

Caption: Role of this compound as a precursor to biologically significant molecules.

References

- 1. lookchem.com [lookchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C16H31BrO2 | CID 620397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. combi-blocks.com [combi-blocks.com]

- 7. fishersci.com [fishersci.com]

- 8. researchgate.net [researchgate.net]

- 9. cdc.gov [cdc.gov]

- 10. Synthesis and characterization of carnitine nitro-derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound CAS#: 2536-35-8 [amp.chemicalbook.com]

- 12. How To Run A Reaction [chem.rochester.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Long-chain saturated fatty acids induce pro-inflammatory responses and impact endothelial cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Synthesis and Utility of Ceramides Derived from 16-Bromohexadecanoic Acid

Introduction

Ceramides are a class of bioactive sphingolipids that serve as fundamental structural components of cellular membranes and as critical signaling molecules in a variety of cellular processes.[1][2] Composed of a sphingoid base linked to a fatty acid via an amide bond, ceramides are central to regulating cell differentiation, proliferation, and programmed cell death (apoptosis).[3][4][5] Notably, ultralong chain ceramides (≥C28) are essential for maintaining the epidermal water barrier of the skin, protecting against water loss and external threats.[6][7]

The synthesis of specific ceramide species is paramount for research into their physiological roles and for the development of novel therapeutics targeting sphingolipid metabolism, which is often dysregulated in diseases like cancer, metabolic disorders, and skin conditions.[3][6][8] 16-Bromohexadecanoic acid serves as a versatile and cost-effective starting material for the scalable synthesis of long and ultralong chain fatty acids, which can then be coupled with various sphingoid bases to produce a range of well-defined ceramide species for investigational use.[6]

Applications in Research and Drug Development

-

Apoptosis and Cancer Research : Elevated ceramide levels can induce apoptosis, making them a key focus in oncology.[3][8][9] Synthesized ceramides can be used to study the mechanisms of cell death, investigate drug resistance, and develop ceramide-based or ceramide-modulating cancer therapies.[4][10]

-

Dermatology and Cosmetics : Given their crucial role in skin barrier function, synthetic ceramides are widely used in dermatological products to treat conditions like atopic dermatitis and to improve skin hydration and health.[6][]

-

Metabolic Disease Research : Dysregulated ceramide metabolism is implicated in metabolic disorders such as insulin resistance and obesity.[2][8] Access to specific synthetic ceramides allows researchers to explore their role in metabolic signaling pathways and identify potential therapeutic targets.

-

Development of Antifungal Agents : Fungal sphingolipid metabolism is essential for virulence, making enzymes like ceramide synthase attractive targets for new antifungal drugs.[12]

Ceramide Signaling Pathways

Ceramides act as second messengers in various signaling cascades, most notably in the induction of apoptosis. They can be generated through the de novo synthesis pathway or via the hydrolysis of sphingomyelin by sphingomyelinase enzymes in response to cellular stress.[8][10] Once generated, ceramides can influence downstream effectors to promote cell death.

dot digraph "Ceramide_Apoptosis_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4, size="10,5!", ratio=compress]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

// Node Styles stress [label="Cellular Stress\n(e.g., TNF-α, UV, Chemo)", fillcolor="#FBBC05", fontcolor="#202124"]; smase [label="Sphingomyelinase\n(SMase) Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sm [label="Sphingomyelin", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cer [label="Ceramide\nGeneration", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF", width=2, height=1.5]; downstream [label="Downstream Effectors", fillcolor="#34A853", fontcolor="#FFFFFF"]; pp [label="Protein Phosphatases\n(PP1, PP2A)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; jnk [label="JNK/SAPK\nCascade", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mito [label="Mitochondrial\nDysfunction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; caspase [label="Caspase\nActivation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; apoptosis [label="Apoptosis", shape=octagon, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges stress -> smase [label="activates"]; sm -> cer [style=dashed]; smase -> cer [label="hydrolyzes SM to"]; cer -> downstream; downstream -> {pp, jnk, mito} [arrowhead=none]; pp -> caspase [label="dephosphorylates\npro-survival proteins"]; jnk -> caspase [label="activates"]; mito -> caspase [label="releases\ncytochrome c"]; caspase -> apoptosis; } Ceramide-mediated apoptosis signaling pathway.

Experimental Protocols

Protocol 1: Synthesis of N-hexadecanoyl-sphingosine (C16-Ceramide)

This protocol describes a general method for the synthesis of a standard C16-ceramide by coupling hexadecanoic acid (derived from this compound if a longer chain is desired first) with a sphingoid base. This procedure is adapted from established methods using carbodiimide coupling agents.[13][14]

Materials:

-

Hexadecanoic Acid

-

Sphingosine (or other sphingoid base like sphinganine)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexane (for chromatography)

Procedure:

-

Dissolution: In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve sphingosine (1 equivalent) and hexadecanoic acid (1.2 equivalents) in anhydrous DCM.

-

Addition of Coupling Agents: Add DMAP (0.1 equivalents) to the solution. Stir for 10 minutes at room temperature.

-

Initiation of Reaction: Add EDC (1.5 equivalents) portion-wise to the stirred solution.

-

Reaction: Allow the reaction to proceed at room temperature for 16-24 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 5% HCl, saturated NaHCO3 solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent in vacuo.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

-

Final Product: Collect the fractions containing the desired ceramide, combine them, and evaporate the solvent to yield the pure N-hexadecanoyl-sphingosine.

dot digraph "Ceramide_Synthesis_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4, size="10,5!", ratio=compress]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"];

// Node Styles start_node [fillcolor="#FBBC05", fontcolor="#202124"]; process_node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; decision_node [shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; output_node [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes A [label="Starting Materials:\nthis compound\nSphingoid Base", class="start_node"]; B [label="Step 1: Synthesis of\nLong-Chain Fatty Acid\n(if required)", class="process_node"]; C [label="Step 2: Activation &\nCoupling to Sphingoid Base\n(e.g., with EDC/DMAP)", class="process_node"]; D [label="Step 3: Reaction Monitoring\n(TLC)", class="process_node"]; E [label="Reaction Complete?", class="decision_node"]; F [label="Step 4: Aqueous Work-up\n& Extraction", class="process_node"]; G [label="Step 5: Purification\n(Silica Gel Chromatography)", class="process_node"]; H [label="Step 6: Characterization\n(LC-MS/MS, NMR)", class="process_node"]; I [label="Pure Ceramide Product", class="output_node"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F [label="Yes"]; E -> D [label="No"]; F -> G; G -> H; H -> I; } General workflow for ceramide synthesis.

Protocol 2: Characterization of Synthesized Ceramides

The identity and purity of the synthesized ceramide must be confirmed. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[15][16][17]

Instrumentation and Reagents:

-

High-Performance Liquid Chromatography (HPLC) system

-